molecular formula C11H22O3 B14277555 Ethyl 3-ethoxy-4,4-dimethylpentanoate CAS No. 162133-60-0

Ethyl 3-ethoxy-4,4-dimethylpentanoate

Cat. No.: B14277555
CAS No.: 162133-60-0
M. Wt: 202.29 g/mol
InChI Key: CIAUATNTGCGFGD-UHFFFAOYSA-N
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Description

Ethyl 3-ethoxy-4,4-dimethylpentanoate is an organic compound with the molecular formula C11H22O3 It is an ester derived from the reaction of ethyl alcohol and 3-ethoxy-4,4-dimethylpentanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-ethoxy-4,4-dimethylpentanoate can be synthesized through esterification reactions. One common method involves the reaction of 3-ethoxy-4,4-dimethylpentanoic acid with ethyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-ethoxy-4,4-dimethylpentanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to its corresponding acid and alcohol in the presence of a strong acid or base.

    Reduction: Reduction reactions can convert the ester to its corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different derivatives.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Hydrolysis: 3-ethoxy-4,4-dimethylpentanoic acid and ethyl alcohol.

    Reduction: 3-ethoxy-4,4-dimethylpentanol.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-ethoxy-4,4-dimethylpentanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 3-ethoxy-4,4-dimethylpentanoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release its corresponding acid and alcohol, which may exert biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 3-ethoxy-4,4-dimethylpentanoate can be compared with other similar esters, such as:

    Ethyl 3,4-dimethylpentanoate: Similar structure but lacks the ethoxy group, leading to different chemical properties and reactivity.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its physical and chemical properties.

Properties

CAS No.

162133-60-0

Molecular Formula

C11H22O3

Molecular Weight

202.29 g/mol

IUPAC Name

ethyl 3-ethoxy-4,4-dimethylpentanoate

InChI

InChI=1S/C11H22O3/c1-6-13-9(11(3,4)5)8-10(12)14-7-2/h9H,6-8H2,1-5H3

InChI Key

CIAUATNTGCGFGD-UHFFFAOYSA-N

Canonical SMILES

CCOC(CC(=O)OCC)C(C)(C)C

Origin of Product

United States

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